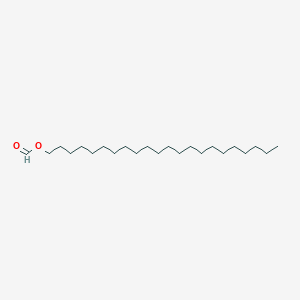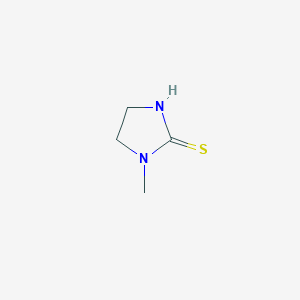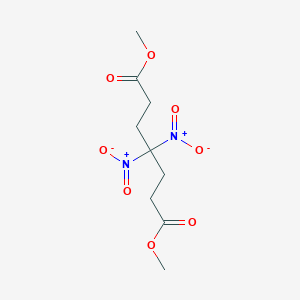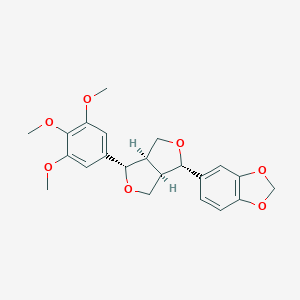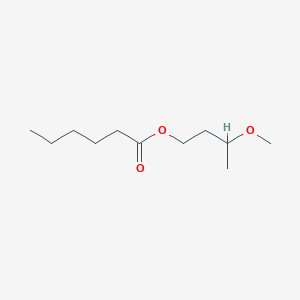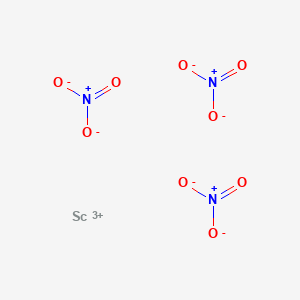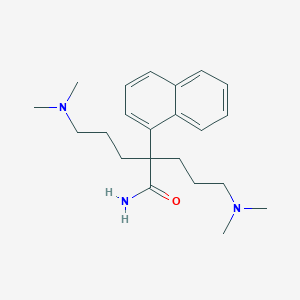
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying certain biological processes.
Mécanisme D'action
The mechanism of action for 1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- involves its ability to bind to specific sites on GPCRs and enzymes. This binding results in a change in the fluorescence of the compound, which can be used to monitor the activity of these biological targets.
Effets Biochimiques Et Physiologiques
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- does not have any known biochemical or physiological effects on its own. However, its ability to bind to specific biological targets can be used to study the effects of ligands and drugs on these targets.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- in lab experiments is its high sensitivity and selectivity for specific biological targets. Additionally, its fluorescence properties make it easy to monitor changes in target activity. However, one limitation is that its use is limited to in vitro experiments and cannot be used in vivo.
Orientations Futures
There are several future directions for the use of 1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- in scientific research. One direction is the development of new ligands and drugs for GPCRs and enzymes using this compound as a tool for screening and testing. Another direction is the application of this compound in the study of lipid metabolism and related diseases. Additionally, the use of this compound in imaging and diagnostic applications is an area of interest for future research.
Méthodes De Synthèse
The synthesis method for 1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- involves the reaction of N,N-dimethyl-1,3-propanediamine with 1-naphthaleneacetyl chloride in the presence of a base. This results in the formation of the compound in high yield and purity.
Applications De Recherche Scientifique
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- has been used in scientific research as a fluorescent probe for studying certain biological processes. Specifically, it has been used to study the binding of ligands to G protein-coupled receptors (GPCRs), which are important targets for drug development. This compound has also been used to study the activity of enzymes involved in lipid metabolism.
Propriétés
Numéro CAS |
13326-41-5 |
|---|---|
Nom du produit |
1-Naphthaleneacetamide, alpha,alpha-bis(3-(dimethylamino)propyl)- |
Formule moléculaire |
C22H33N3O |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanamide |
InChI |
InChI=1S/C22H33N3O/c1-24(2)16-8-14-22(21(23)26,15-9-17-25(3)4)20-13-7-11-18-10-5-6-12-19(18)20/h5-7,10-13H,8-9,14-17H2,1-4H3,(H2,23,26) |
Clé InChI |
PXPWLPGMGDIXQW-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
SMILES canonique |
CN(C)CCCC(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
Autres numéros CAS |
13326-41-5 |
Synonymes |
α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



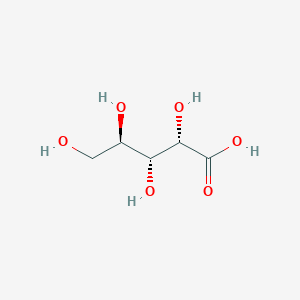
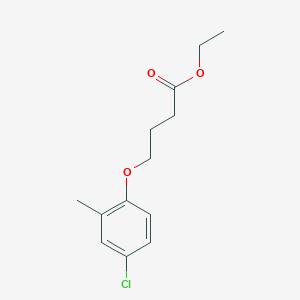
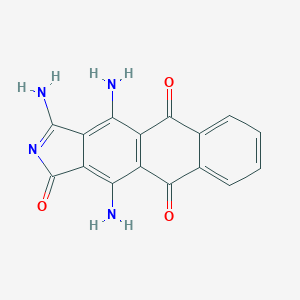
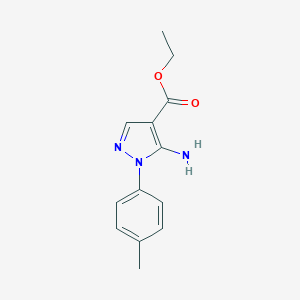
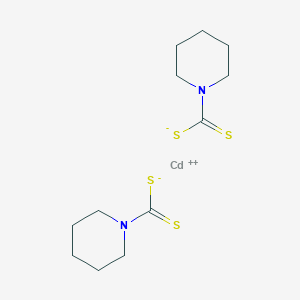
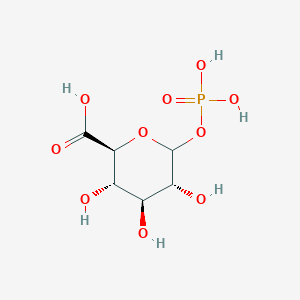
![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)
